molecular formula C22H21ClN4O B2858436 (3'-chloro-[1,1'-biphenyl]-4-yl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone CAS No. 2034223-01-1

(3'-chloro-[1,1'-biphenyl]-4-yl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone

Cat. No. B2858436
CAS RN: 2034223-01-1
M. Wt: 392.89
InChI Key: YZOJWMAUCGZPDS-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that includes a biphenyl group, a triazole group, and a pyrrolidine group . These groups are common in many pharmaceuticals and other biologically active compounds.


Synthesis Analysis

While specific synthesis methods for this compound are not available, general methods for synthesizing similar compounds involve cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The biphenyl group would provide a rigid, planar structure, while the triazole and pyrrolidine groups would add heterocyclic rings .

Scientific Research Applications

Crystal and Molecular Structure Analysis

Compounds with complex structures, such as biphenyl derivatives, are often studied for their crystal and molecular structures. For example, Lakshminarayana et al. (2009) synthesized and characterized a similar compound spectroscopically, confirming its structure through X-ray diffraction (XRD) study. Such analyses are crucial for understanding the physical and chemical properties of these compounds, which can be applied in material science and molecular engineering Lakshminarayana et al., 2009.

Isomorphous Structures and Exchange Rules

Research on isomorphous structures, such as those involving chloro- and methyl-substituted small heterocyclic analogs, contributes to our understanding of molecular behavior and structural chemistry. Swamy et al. (2013) demonstrated how isomorphous structures obey the chlorine-methyl (Cl-Me) exchange rule, which has implications for the synthesis of new compounds and the prediction of their properties Swamy et al., 2013.

Biological Evaluation and Docking Studies

Compounds with complex heterocyclic structures are also evaluated for their potential biological activities. Ravula et al. (2016) synthesized novel pyrazoline derivatives, including compounds with chlorophenyl and pyrrolidinyl groups, and assessed their anti-inflammatory and antibacterial activities. Such studies are essential for drug discovery and understanding the molecular basis of compound interactions with biological targets Ravula et al., 2016.

Chemical Synthesis and Preclinical Profiling

The development of new synthetic methods and the profiling of compounds for clinical applications are key areas of research. Chrovian et al. (2018) described the synthesis of novel P2X7 antagonists using a dipolar cycloaddition reaction, highlighting the importance of synthetic chemistry in creating compounds with potential therapeutic applications Chrovian et al., 2018.

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available literature. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research could focus on synthesizing this compound and studying its potential biological activities. Compounds with similar structures have shown promise in various areas, including medicinal chemistry and polymer science .

properties

IUPAC Name

[4-(3-chlorophenyl)phenyl]-[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O/c23-19-3-1-2-18(12-19)15-4-8-17(9-5-15)22(28)26-11-10-20(13-26)27-14-21(24-25-27)16-6-7-16/h1-5,8-9,12,14,16,20H,6-7,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZOJWMAUCGZPDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN(N=N2)C3CCN(C3)C(=O)C4=CC=C(C=C4)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3'-chloro-[1,1'-biphenyl]-4-yl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone

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